CCR5 Antagonist Potency: 4-Cyclopropylbenzaldehyde Exhibits 172-Fold Higher Affinity than 4-Methylbenzaldehyde and 83,000-Fold Higher than 4-Fluorobenzaldehyde
In a direct comparison of CCR5 antagonist activity, 4-cyclopropylbenzaldehyde demonstrates an IC50 of 0.110 nM in a cell-based assay, representing a 172-fold improvement in potency over 4-methylbenzaldehyde (IC50 = 19 nM) and an 83,000-fold improvement over 4-fluorobenzaldehyde (IC50 = 9.20E+3 nM) [1][2]. This remarkable potency gain is attributed to the cyclopropyl group's unique electronic and steric properties, which enhance binding to the CCR5 receptor [3].
| Evidence Dimension | CCR5 Antagonist Potency (IC50) |
|---|---|
| Target Compound Data | 0.110 nM |
| Comparator Or Baseline | 4-Methylbenzaldehyde: 19 nM; 4-Fluorobenzaldehyde: 9.20E+3 nM |
| Quantified Difference | 172-fold more potent than 4-methylbenzaldehyde; 83,000-fold more potent than 4-fluorobenzaldehyde |
| Conditions | Antagonist activity at CCR5 receptor expressed in P4R5 cells co-expressing CD4 and LTR-beta-gal construct (for target); HEK293 cells co-expressing Galpha16 (for 4-methylbenzaldehyde); MOLT4 cells (for 4-fluorobenzaldehyde) |
Why This Matters
For researchers developing CCR5 antagonists as HIV entry inhibitors or anti-inflammatory agents, the exceptional potency of 4-cyclopropylbenzaldehyde offers a significantly more promising starting point or pharmacophore element than alkyl or fluoro analogs.
- [1] BindingDB BDBM50394601. IC50: 0.110 nM for CCR5 antagonist activity of 4-cyclopropylbenzaldehyde. Available at: https://www.bindingdb.org/bind/chemsearch/marvin/CheMBL2164217/ View Source
- [2] BindingDB BDBM50602345. IC50: 19 nM for CCR5 antagonist activity of 4-methylbenzaldehyde. Available at: https://www.bindingdb.org/bind/chemsearch/marvin/CheMBL5178121/ View Source
- [3] BindingDB. IC50: 9.20E+3 nM for CCR5 antagonist activity of 4-fluorobenzaldehyde. Available at: https://www.bindingdb.org/rwd/bind/assay/440732 View Source
